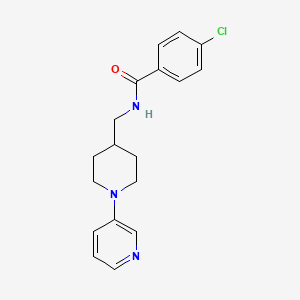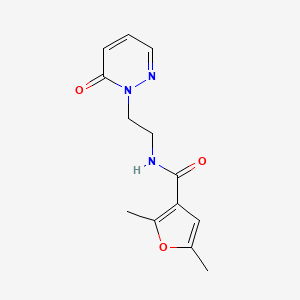
2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is a complex organic compound with a unique structure combining furan, pyridazinone, and carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide involves multiple steps, including the preparation of individual functional groups and their subsequent coupling.
Furan Synthesis: : The furan moiety is synthesized through the Paal-Knorr synthesis involving 1,4-diketones in acidic conditions.
Pyridazinone Synthesis: : The pyridazinone ring is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
Coupling Reaction: : The final coupling of the furan and pyridazinone segments occurs via a carboxamide linkage. This step may utilize coupling reagents like carbodiimides or phosphonium salts in an organic solvent.
Industrial Production Methods
Scaling up the synthesis to industrial production involves optimizing each step for yield and purity. Automated reactors and continuous flow synthesis can enhance efficiency and consistency, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation to form furanones under controlled conditions.
Reduction: : The pyridazinone ring may be reduced to pyridazine using catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions can occur at the pyridazinone ring, allowing for functional group modifications.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation Products: : Formation of 5-hydroxy-2-methylfuran-3-carboxamide.
Reduction Products: : Conversion of pyridazinone to pyridazine.
Substitution Products: : Formation of 3-substituted pyridazinone derivatives.
Scientific Research Applications
2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide finds utility in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of novel materials, particularly in polymer science due to its functional versatility.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxamide: : Lacks the pyridazinone moiety, showing different reactivity and applications.
N-(2-(Pyridazin-1(2H)-yl)ethyl)furan-3-carboxamide: : Differing in methyl group positions, affecting its chemical properties.
2,5-Dimethylpyridazin-3-carboxamide: : Lacks the furan ring, leading to distinct functional behavior.
Uniqueness
2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide's unique combination of furan, pyridazinone, and carboxamide functionalities endows it with distinct chemical properties and reactivity, making it valuable for diverse scientific research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-8-11(10(2)19-9)13(18)14-6-7-16-12(17)4-3-5-15-16/h3-5,8H,6-7H2,1-2H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNONHCFAJFKXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
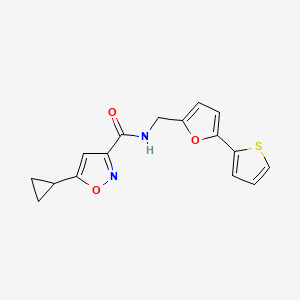
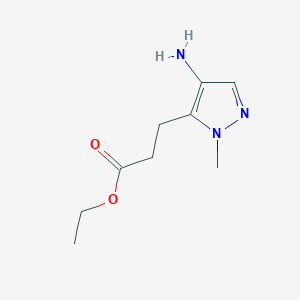
![8-methyl-5-(propan-2-yl)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2398466.png)
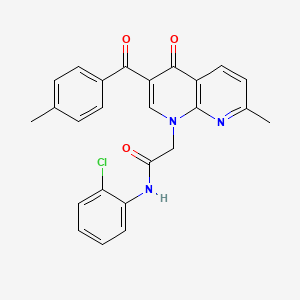
![N-(3,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2398469.png)
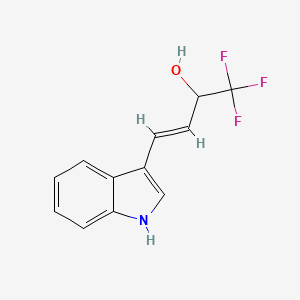
![1-(prop-2-yn-1-yl)-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]amino}phenyl)piperidine-4-carboxamide](/img/structure/B2398471.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)
![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)
![2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2398476.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2398478.png)
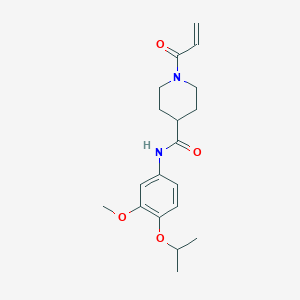
![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)
